molecular formula C16H18N6OS B4521988 1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B4521988
M. Wt: 342.4 g/mol
InChI Key: GFKQUKNXTWOVRD-UHFFFAOYSA-N
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Description

1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.12628039 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds similar to the query, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, designed to act as carboxylic acid isosteres, were tested to explore their potential in improving cellular permeability and combating tuberculosis. The majority of these compounds exhibited varying levels of potency, suggesting their potential application in antimycobacterial therapies (Gezginci, Martin, & Franzblau, 1998).

Antiallergic Properties

Research into antiallergic agents led to the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, which demonstrated significant antiallergic activity. The presence of an isopropyl group, similar to the one in the queried compound, was found to enhance the activity of these compounds, with some being notably more potent than disodium cromoglycate. This research points to the potential use of these compounds in developing new antiallergic medications (Nohara et al., 1985).

Antibacterial Activity

The synthesis of pyrazolopyridine derivatives and their evaluation for antibacterial activity revealed that these compounds possess moderate to good effectiveness against both Gram-negative and Gram-positive bacteria. This suggests their utility in addressing bacterial infections, indicating a broad scope for scientific research in developing antibacterial agents (Panda, Karmakar, & Jena, 2011).

Synthetic Applications in Heterocyclic Chemistry

Various studies have focused on the synthesis of heterocyclic compounds, including pyrazolopyrimidines, pyrazolopyridines, and their derivatives, showcasing the versatility of these frameworks in medicinal chemistry. These synthetic approaches enable the exploration of a wide range of biological activities, providing a foundation for the development of new pharmaceuticals (Akhavan et al., 2017).

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, 1,3,4-thiadiazole derivatives are known to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .

Future Directions

The 1,3,4-thiadiazole moiety and its derivatives continue to be a subject of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities, as well as investigating their mechanisms of action.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-8(2)22-14-11(7-17-22)13(10-5-4-6-12(10)18-14)15(23)19-16-21-20-9(3)24-16/h7-8H,4-6H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKQUKNXTWOVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Reactant of Route 3
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.